molecular formula C11H7N3O2S B189668 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7120-14-1

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B189668
CAS No.: 7120-14-1
M. Wt: 245.26 g/mol
InChI Key: JLETUFGLJXMETA-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings fused together The presence of a nitrophenyl group at the 6-position of the imidazo[2,1-b][1,3]thiazole core adds to its chemical diversity and potential biological activity

Mechanism of Action

Target of Action

The primary target of 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately Coenzyme A .

Biochemical Pathways

By inhibiting Pantothenate synthetase, this compound disrupts the pantothenate and Coenzyme A biosynthesis pathway . This disruption can lead to a decrease in the production of Coenzyme A, which is vital for fatty acid synthesis and energy metabolism. The downstream effects of this disruption can lead to impaired cell growth and division .

Pharmacokinetics

In silico admet prediction has been carried out for this compound . These predictions can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, which can impact its bioavailability .

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the inhibition of Mtb growth . Furthermore, no acute cellular toxicity was observed, indicating a potential therapeutic window .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole: Similar structure but with a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core.

    Imidazo[2,1-b][1,3]thiazole carboxamide: Contains a carboxamide group, offering different chemical reactivity and biological activity.

Uniqueness

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for the development of new drugs and materials with specific desired properties .

Properties

IUPAC Name

6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLETUFGLJXMETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310769
Record name 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7120-14-1
Record name 7120-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231625
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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